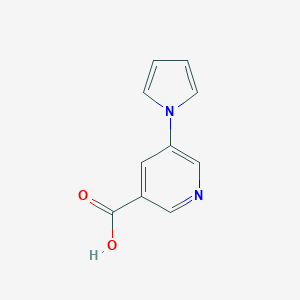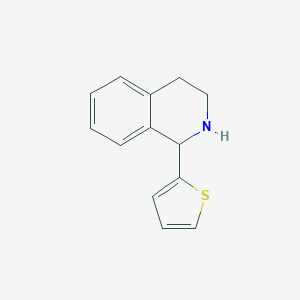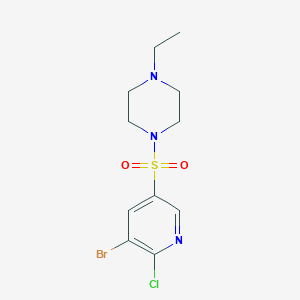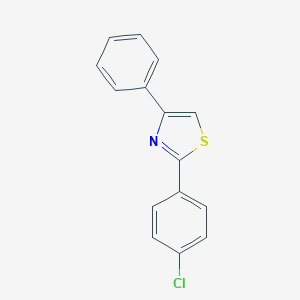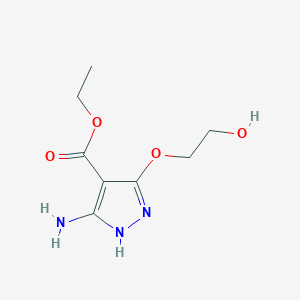
ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate, also known as AHEP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. AHEP is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
Mecanismo De Acción
The mechanism of action of ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB signaling pathway, the PI3K/Akt signaling pathway, and the MAPK signaling pathway. ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate has also been shown to activate the AMPK signaling pathway, which plays a crucial role in regulating energy metabolism and cell survival.
Efectos Bioquímicos Y Fisiológicos
Ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of oxidative stress, and the inhibition of inflammation. ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate has also been shown to regulate energy metabolism by activating the AMPK signaling pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate has several advantages for lab experiments, including its ease of synthesis, high yield, and low toxicity. However, ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate has some limitations, including its poor solubility in water and its instability under acidic conditions.
Direcciones Futuras
There are several future directions for the research of ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate, including the optimization of its synthesis method, the development of novel analogs with improved pharmacological properties, and the evaluation of its therapeutic potential in various diseases. Additionally, further studies are needed to elucidate the mechanism of action of ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate and to identify its molecular targets.
Métodos De Síntesis
Ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate can be synthesized using various methods, including the reaction of ethyl 3-amino-1H-pyrazole-4-carboxylate with ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid. Another method involves the reaction of 3-amino-1H-pyrazole-4-carboxylic acid with ethylene glycol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The yield of ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate using these methods ranges from 60-80%.
Aplicaciones Científicas De Investigación
Ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurodegenerative disorder research, ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate has been shown to have neuroprotective effects by reducing oxidative stress and inhibiting the activation of microglia.
Propiedades
Número CAS |
117717-17-6 |
|---|---|
Nombre del producto |
ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate |
Fórmula molecular |
C8H13N3O4 |
Peso molecular |
215.21 g/mol |
Nombre IUPAC |
ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C8H13N3O4/c1-2-14-8(13)5-6(9)10-11-7(5)15-4-3-12/h12H,2-4H2,1H3,(H3,9,10,11) |
Clave InChI |
FCQGHSMTJVCLTO-UHFFFAOYSA-N |
SMILES isomérico |
CCOC(=O)C1=C(NN=C1OCCO)N |
SMILES |
CCOC(=O)C1=C(NN=C1N)OCCO |
SMILES canónico |
CCOC(=O)C1=C(NN=C1OCCO)N |
Sinónimos |
ethyl 3-aMino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



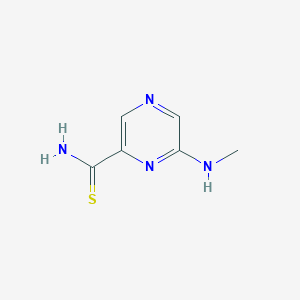
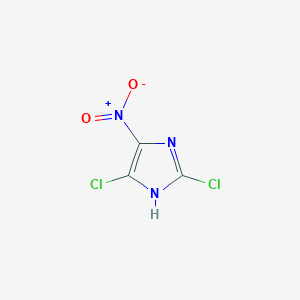
![4-Allyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B188136.png)
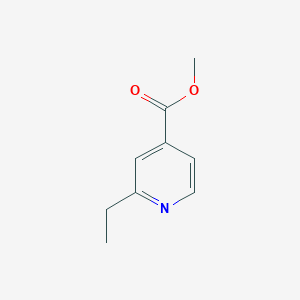
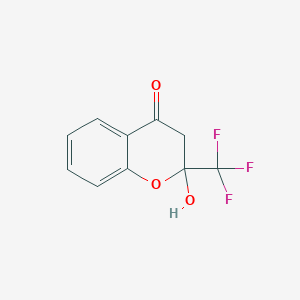
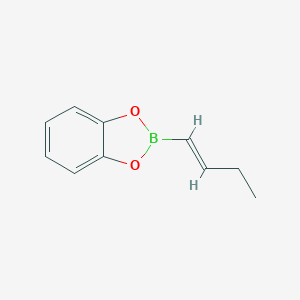
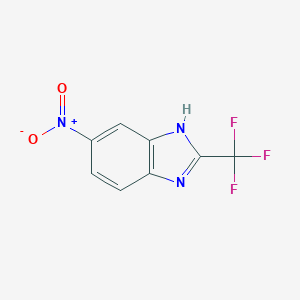
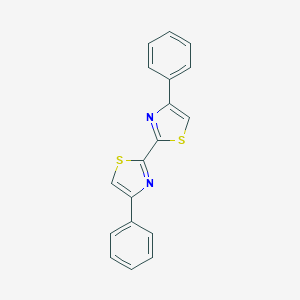
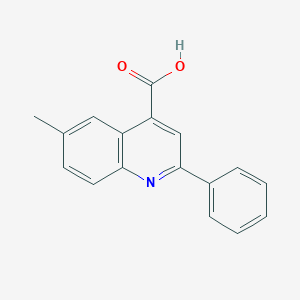
![octadecyl (2S)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoate;hydrochloride](/img/structure/B188152.png)
